2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
Overview
Description
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and a benzyl ether group. This compound is a derivative of benzene and is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene typically involves the following steps:
Bromination: The starting material, 2-fluorobenzene, undergoes bromination in the presence of a brominating agent such as bromine (Br2) and a catalyst like iron (III) bromide (FeBr3).
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like xenon difluoride (XeF2) or elemental fluorine (F2).
Esterification: The resulting compound is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the benzyl ether group.
Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) to form different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, heat.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: NaOCH3, methanol, reflux.
Major Products Formed:
Oxidation: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzoic acid.
Reduction: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)phenol.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting various diseases.
Agrochemicals: Employed in the production of pesticides and herbicides.
Advanced Materials: Utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and electrophiles allows it to participate in various biochemical processes, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: A simpler derivative with similar reactivity but lacking the benzyl ether group.
2-Bromo-4-fluorophenol: Similar structure but with a hydroxyl group instead of the benzyl ether group.
Uniqueness: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene stands out due to its unique combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
2-bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDIUIJJGSWMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651334 | |
Record name | 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019446-40-2 | |
Record name | 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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